4-(2-(Dimethylamino)ethoxy)benzoic acid
Overview
Description
“4-(2-(Dimethylamino)ethoxy)benzoic acid” is a chemical compound . It is also known as Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine involves the reaction of 2-(N,N-dimethylamino)ethanol with sodium hydride, followed by the addition of 4-fluorobenzylamine .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15NO3 . The InChI code is 1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) .Scientific Research Applications
Polymorphic Characterization
Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been discovered. These polymorphs emerged from attempts to co-crystallize 4-(N,N-dimethylamino)benzoic acid with various mixtures, resulting in different crystallographic characteristics. This research highlights the compound's versatile crystalline forms (Aakeröy, Desper, & Levin, 2005).
Anion Recognition
4-(N,N-Dimethylamino)benzoic acid exhibits remarkable affinity and selectivity for certain divalent anions like HPO4 2- and SO4 2-. This finding suggests potential applications in anion recognition, particularly in distinguishing between different types of anions based on their charge and basicity (Hou & Kobiro, 2006).
Structural Insights into Alkoxy-Substituted Benzoic Acids
A study on alkoxy-substituted benzoic acids, including 4-(2-(dimethylamino)ethoxy)benzoic acid, provided insights into their crystalline structures and packing arrangements. This research is crucial for understanding the molecular features that govern the architectures of these compounds (Raffo et al., 2014).
Synthesis for Industrial Application
The synthesis of 4-(2-dimethylamino)ethoxy benzylamine, involving this compound, shows its potential in reducing production costs for industrial applications. This synthesis process is noted for its mild reaction conditions and suitability for large-scale production (Liu Shuang-xi, 2012).
Antifungal Applications
Novel compounds synthesized from this compound have demonstrated significant antifungal activity against various fungal species. This highlights the compound's potential role in developing new antifungal agents (Illicachi et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-(2-(Dimethylamino)ethoxy)benzoic acid is Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases . It plays a significant role in the development and progression of cancer .
Mode of Action
The compound interacts with its target, MARK4, by binding to it . This binding inhibits the activity of MARK4, leading to a decrease in the hydrolysis of ATP . The inhibition of MARK4 activity is significant, with some molecules showing great efficacy (IC 50 < 1 μM) .
Biochemical Pathways
The inhibition of MARK4 affects various cellular pathways. MARK4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .
Pharmacokinetics
The compound’s molecular weight (20924) and formula (C11H15NO3) suggest that it may have good bioavailability .
Result of Action
The inhibition of MARK4 by this compound leads to a decrease in the hydrolysis of ATP . This can result in the inhibition of cell division and proliferation, potentially leading to the death of cancer cells .
Safety and Hazards
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUIARKPLKVQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424563 | |
Record name | 4-(2-Dimethylamino-ethoxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150798-78-0 | |
Record name | 4-(2-Dimethylamino-ethoxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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